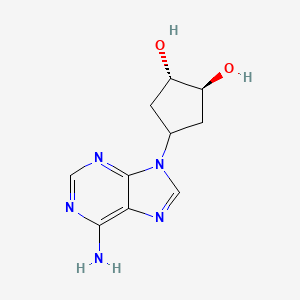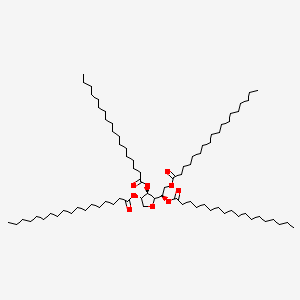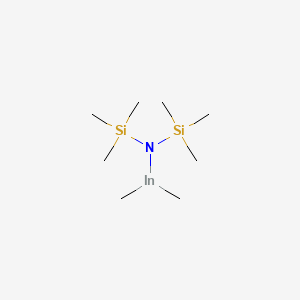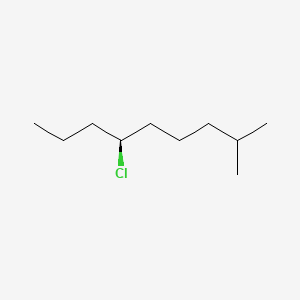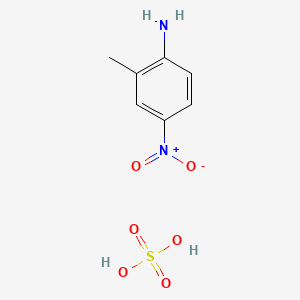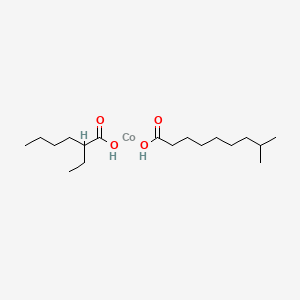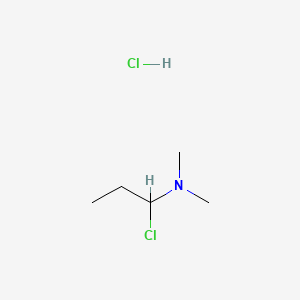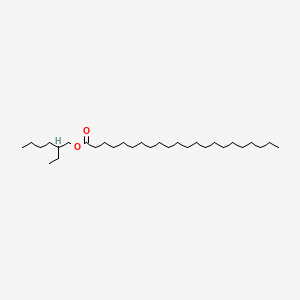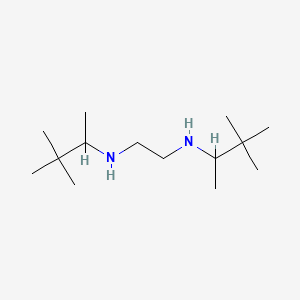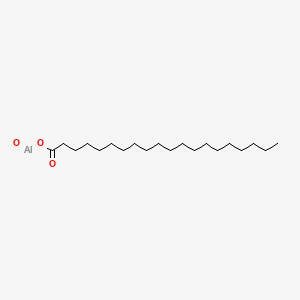
(Icosanoato-O)oxoaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Icosanoato-O)oxoaluminium, also known as oxoalumanyl icosanoate, is a heterocyclic organic compound with the molecular formula C20H39AlO3 and a molecular weight of 354.5 g/mol . This compound is characterized by the presence of an aluminium atom coordinated to an icosanoate group and an oxo group. It is primarily used in research and experimental applications.
Preparation Methods
The synthesis of (Icosanoato-O)oxoaluminium can be achieved through several methods:
Transmetalation: This involves the reaction of organomagnesium or organolithium reagents with aluminium compounds.
Direct Insertion: Aluminium powder can be directly inserted into a reaction mixture containing icosanoic acid under controlled conditions to form the desired compound.
Deprotonation Reactions: Using aluminate bases, icosanoic acid can be deprotonated to form the corresponding aluminium complex.
Chemical Reactions Analysis
(Icosanoato-O)oxoaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to lower oxidation state aluminium compounds.
Substitution: The icosanoate group can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminium hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Icosanoato-O)oxoaluminium has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Icosanoato-O)oxoaluminium involves its interaction with molecular targets through coordination chemistry. The aluminium atom can form complexes with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
(Icosanoato-O)oxoaluminium can be compared with other similar aluminium compounds, such as:
Aluminium Chloride: Used widely in organic synthesis and catalysis, but lacks the specific icosanoate group.
Aluminium Oxide: A common industrial material with different chemical properties and applications.
Aluminium Hydride: Used as a reducing agent in organic synthesis, with distinct reactivity compared to this compound.
The uniqueness of this compound lies in its specific coordination environment and the presence of the long-chain icosanoate group, which imparts unique chemical and physical properties.
Properties
CAS No. |
94266-29-2 |
|---|---|
Molecular Formula |
C20H39AlO3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
oxoalumanyl icosanoate |
InChI |
InChI=1S/C20H40O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;;/h2-19H2,1H3,(H,21,22);;/q;+1;/p-1 |
InChI Key |
UXRBBWKXGDEQJV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[Al]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



